REACTION_CXSMILES
|
C(Cl)(=[O:3])C.OC1CON(C([C:13]2[C:21]3[C:20](=[O:22])[N:19](C)[C:18](=[O:24])[N:17]([CH:25]([CH3:27])[CH3:26])[C:16]=3[S:15][C:14]=2[CH2:28]C2C3C(=NC=CC=3)NC=2)=O)C1.[CH3:38][CH2:39][O:40][CH2:41][CH3:42]>C1(C)C=CC=CC=1.[Ag]OC#N>[CH3:28][CH2:14][CH2:13][CH:21]([CH3:20])[CH3:16].[C:39]([O:40][CH2:41][CH3:42])(=[O:3])[CH3:38].[CH3:13][C:14]1[S:15][C:16]2[N:17]([CH:25]([CH3:27])[CH3:26])[C:18](=[O:24])[NH:19][C:20](=[O:22])[C:21]=2[C:42]=1[C:41]([O:40][CH3:39])=[O:3] |f:5.6|
|
Name
|
|
Quantity
|
5.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CN(OC1)C(=O)C1=C(SC=2N(C(N(C(C21)=O)C)=O)C(C)C)CC2=CNC1=NC=CC=C12
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Silver cyanate
|
Quantity
|
13.5 g
|
Type
|
catalyst
|
Smiles
|
[Ag]OC#N
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 72 h
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
|
Type
|
WASH
|
Details
|
washed with a small volume of ether
|
Type
|
WASH
|
Details
|
The combined organic solutions were washed with saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with a solution of sodium methoxide in methanol (25 wt %, 64 ml) at room temperature for 72 h
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in ice
|
Type
|
ADDITION
|
Details
|
treated with trimethylsilyl chloride (50.8 ml)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
All volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic solution
|
Type
|
WAIT
|
Details
|
left a residue, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed (SiO2/2:1 isohexane-ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C.C(C)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C2=C(N(C(NC2=O)=O)C(C)C)S1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |